2-Methyl-1,3,4-oxadiazole

描述

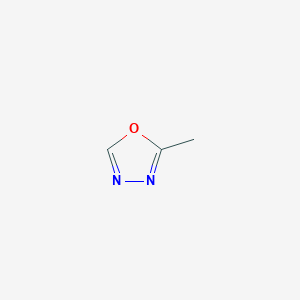

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c1-3-5-4-2-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSIFDIKIXVLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339756 | |

| Record name | 2-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3451-51-2 | |

| Record name | 2-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 1,3,4 Oxadiazole

Traditional Cyclization Approaches

Traditional methods for constructing the 1,3,4-oxadiazole (B1194373) ring are broadly categorized into two primary strategies: the dehydration of N,N'-diacylhydrazine precursors and the oxidation of N-acylhydrazone intermediates. Both pathways are effective for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, including the 2-methyl derivative. biointerfaceresearch.com

One of the most common and established routes to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. biointerfaceresearch.commdpi.com This process entails the intramolecular cyclization of the diacylhydrazine with the concurrent elimination of a water molecule, typically under the influence of a strong dehydrating agent. otterbein.edunih.gov For the synthesis of 2-methyl-1,3,4-oxadiazole, the corresponding precursor would be N-acetyl-N'-formylhydrazine or a related derivative.

A variety of potent dehydrating agents are employed to effect the cyclization of N,N'-diacylhydrazines. nih.gov The choice of reagent can influence reaction conditions and yields.

Polyphosphoric Acid (PPA): PPA is a widely used reagent for this transformation due to its strong dehydrating and acidic properties. mdpi.comnih.gov

Phosphoryl Chloride (POCl₃): This is one of the most popular reagents for the cyclodehydration of 1,2-diacylhydrazines. mdpi.comnih.govnih.gov It is highly effective and frequently used in the synthesis of various 1,3,4-oxadiazole derivatives. researchgate.net

Thionyl Chloride (SOCl₂): Similar to POCl₃, thionyl chloride is a powerful dehydrating agent used to promote the cyclization reaction. mdpi.comnih.govnih.gov

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can be used as both a catalyst and a dehydrating medium. biointerfaceresearch.commdpi.com

Trifluoromethanesulfonic Anhydride (B1165640) (Tf₂O): This highly reactive anhydride is an effective, albeit aggressive, reagent for promoting cyclodehydration. mdpi.comnih.gov

Phosphorus Pentoxide (P₂O₅): A strong and classic dehydrating agent, P₂O₅ is also utilized in the synthesis of 1,3,4-oxadiazoles from diacylhydrazine precursors. biointerfaceresearch.comnih.gov

Triphenylphosphine (B44618) Derivatives: Reagents such as triphenylphosphine dibromide, formed from triphenylphosphine and bromine, can be used to facilitate the cyclodehydration under milder conditions. otterbein.edu

Table 1: Common Dehydrating Agents for N,N'-diacylhydrazine Cyclization

| Reagent/Catalyst | Chemical Formula | Typical Role | Reference |

|---|---|---|---|

| Polyphosphoric Acid | H(n+2)P(n)O(3n+1) | Dehydrating Agent/Acid Catalyst | mdpi.comnih.gov |

| Phosphoryl Chloride | POCl₃ | Dehydrating Agent | nih.govnih.govresearchgate.net |

| Thionyl Chloride | SOCl₂ | Dehydrating Agent | mdpi.comnih.gov |

| Sulfuric Acid | H₂SO₄ | Dehydrating Agent/Acid Catalyst | biointerfaceresearch.com |

| Trifluoromethanesulfonic Anhydride | (CF₃SO₂)₂O | Dehydrating Agent | mdpi.comnih.gov |

| Phosphorus Pentoxide | P₂O₅ | Dehydrating Agent | biointerfaceresearch.comnih.gov |

The mechanism of dehydrative cyclization is believed to proceed through a series of well-defined steps. While the exact intermediate may vary with the specific reagent used, a general pathway can be outlined. The reaction is initiated by the activation of one of the carbonyl groups of the N,N'-diacylhydrazine by the acidic catalyst or dehydrating agent. This activation enhances the electrophilicity of the carbonyl carbon, facilitating an intramolecular nucleophilic attack by the oxygen atom of the second carbonyl group. This cyclization step forms a five-membered heterocyclic intermediate. The final step involves the elimination of a molecule of water from this intermediate, driven by the formation of the stable, aromatic 1,3,4-oxadiazole ring system. otterbein.edu

An alternative and widely used strategy for synthesizing 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. biointerfaceresearch.com These precursors are typically prepared through the condensation of an acid hydrazide with an aldehyde. xmu.edu.cn For the synthesis of this compound, the N-acylhydrazone would be derived from an appropriate acid hydrazide and acetaldehyde. The subsequent cyclization is achieved using a suitable oxidizing agent. mdpi.com

A broad spectrum of oxidizing agents has been successfully employed to convert N-acylhydrazones into 1,3,4-oxadiazoles.

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a known oxidizing agent for this type of transformation. mdpi.com

Cerium Ammonium Nitrate (CAN): CAN is an effective oxidant for the cyclization of N-acylhydrazones. mdpi.comnih.gov

Potassium Permanganate (KMnO₄): This strong oxidizing agent can be used to promote the cyclization reaction, often in an acetone (B3395972) medium. biointerfaceresearch.commdpi.com

Iron(III) Chloride (FeCl₃): Ferric chloride is another oxidant capable of facilitating this transformation.

Tetravalent Lead Reagents: Reagents such as lead(IV) oxide (PbO₂) and lead tetraacetate are effective in promoting the oxidative cyclization. mdpi.comresearchgate.net

Iodine (I₂): Molecular iodine, often in the presence of a base like potassium carbonate, serves as a practical, transition-metal-free option for oxidative cyclization. organic-chemistry.org

Bromine (Br₂): Bromine, typically in acetic acid, is a classic reagent for the oxidative cyclization of hydrazones to form the oxadiazole ring. biointerfaceresearch.comnih.gov

Chloramine T: This reagent is also used for the oxidative conversion of N-acylhydrazones to their corresponding 1,3,4-oxadiazoles. biointerfaceresearch.commdpi.comnih.gov

Hypervalent Iodine Reagents: Reagents such as (diacetoxyiodo)benzene (B116549) and Dess-Martin periodinane are powerful oxidants that efficiently mediate the cyclization. mdpi.comnih.gov

Table 2: Common Oxidizing Agents for N-acylhydrazone Cyclization

| Oxidizing Agent | Chemical Formula/Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| DDQ | C₈Cl₂N₂O₂ | Varies | mdpi.com |

| Cerium Ammonium Nitrate | (NH₄)₂Ce(NO₃)₆ | Varies | mdpi.comnih.gov |

| Potassium Permanganate | KMnO₄ | Acetone medium | biointerfaceresearch.commdpi.com |

| Lead(IV) Oxide | PbO₂ | Glacial acetic acid | researchgate.net |

| Iodine | I₂ | Base (e.g., K₂CO₃) | organic-chemistry.org |

| Bromine | Br₂ | Acetic acid | biointerfaceresearch.comnih.gov |

| Chloramine T | C₇H₇ClNNaO₂S | Microwave irradiation or conventional heating | nih.govjchemrev.com |

The mechanism for the oxidative cyclization of N-acylhydrazones involves the formation of the critical C-O and C-N bonds that define the heterocyclic ring. The process is generally believed to be initiated by the oxidation of the N-acylhydrazone. This initial oxidation generates a reactive intermediate, such as a radical cation or a nitrilimine-like species. This intermediate then undergoes a rapid intramolecular electrophilic cyclization. In this key step, the oxygen atom of the amide carbonyl group acts as a nucleophile, attacking the carbon atom of the hydrazone moiety (the former aldehyde carbon) to form the C-O bond. This cyclization event results in a five-membered ring intermediate. Subsequent proton loss and further oxidation lead to the elimination of hydrogen and the formation of the double bonds within the ring, yielding the final, stable aromatic 1,3,4-oxadiazole product. xmu.edu.cn

Table of Compounds

| Compound Name |

|---|

| This compound |

| N,N'-diacylhydrazine |

| N-acylhydrazone |

| Polyphosphoric Acid |

| Phosphoryl Chloride |

| Thionyl Chloride |

| Sulfuric Acid |

| Trifluoromethanesulfonic Anhydride |

| Phosphorus Pentoxide |

| Triphenylphosphine |

| Triphenylphosphine Dibromide |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Cerium Ammonium Nitrate (CAN) |

| Potassium Permanganate |

| Iron(III) Chloride |

| Lead(IV) Oxide |

| Lead Tetraacetate |

| Iodine |

| Bromine |

| Chloramine T |

| Hypervalent Iodine Reagents |

| (Diacetoxyiodo)benzene |

| Dess-Martin Periodinane |

| N-acetyl-N'-formylhydrazine |

| Acetaldehyde |

| Acetic Acid |

Condensation Reactions

Traditional methods for the synthesis of the 1,3,4-oxadiazole ring often involve the cyclization of acid hydrazides with various carbonyl compounds or their derivatives. These condensation reactions are well-established and widely used for the preparation of a diverse range of 2,5-disubstituted 1,3,4-oxadiazoles.

Acid Hydrazides with Carboxylic Acids

The reaction of an acid hydrazide with a carboxylic acid is a direct method for the formation of 2,5-disubstituted 1,3,4-oxadiazoles. This condensation typically requires a dehydrating agent to facilitate the cyclization by removing the elements of water. To synthesize this compound via this route, acetic hydrazide would be reacted with formic acid.

Commonly employed dehydrating agents include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), and polyphosphoric acid (PPA). researchgate.netnih.gov For instance, a general procedure involves treating a hydrazide molecule with a substituted acid in the presence of phosphorus oxychloride, which can also serve as the solvent. nih.gov This method often results in good yields and shorter reaction times. nih.gov

| Reactant 1 | Reactant 2 | Dehydrating Agent | Product | Reference(s) |

| Acetic Hydrazide | Formic Acid | POCl3 | This compound | researchgate.netnih.govnih.gov |

| Acid Hydrazide | Carboxylic Acid | SOCl2 | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.netnih.gov |

| Acid Hydrazide | Carboxylic Acid | PPA | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.netnih.gov |

Acid Hydrazides with Aromatic Aldehydes

The condensation of acid hydrazides with aromatic aldehydes proceeds through an N-acylhydrazone intermediate, which then undergoes oxidative cyclization to form the 1,3,4-oxadiazole ring. nih.gov For the synthesis of a 2-methyl substituted oxadiazole, acetic hydrazide would be the starting acid hydrazide.

The subsequent oxidative cyclization of the N-acylhydrazone can be achieved using a variety of oxidizing agents. mdpi.com Examples of reagents used for this transformation include bromine in acetic acid with sodium acetate, and mercury oxide in the presence of iodine. nih.govmdpi.com

| Acid Hydrazide | Aldehyde | Oxidizing Agent for Cyclization | Product | Reference(s) |

| Acetic Hydrazide | Aromatic Aldehyde | Bromine/Acetic Acid/Sodium Acetate | 2-Methyl-5-aryl-1,3,4-oxadiazole | nih.gov |

| Acid Hydrazide | Aromatic Aldehyde | Mercury Oxide/Iodine | 2-Methyl-5-aryl-1,3,4-oxadiazole | mdpi.com |

Acid Hydrazides with Triethyl Orthoesters

A versatile method for the synthesis of 2-substituted-1,3,4-oxadiazoles involves the reaction of acid hydrazides with triethyl orthoesters. To obtain this compound, acetic hydrazide would be reacted with triethyl orthoformate. This reaction is typically carried out under heating.

This method is particularly useful for producing 2-monosubstituted-1,3,4-oxadiazoles and has been shown to be effective at temperatures around 100–110 °C. A study by Kudelko et al. demonstrated the use of triethyl orthoesters with cinnamic acid hydrazide under microwave irradiation, highlighting the adaptability of this reagent to modern synthetic techniques. wjarr.com

| Acid Hydrazide | Orthoester | Conditions | Product | Reference(s) |

| Acetic Hydrazide | Triethyl orthoformate | 100–110 °C | This compound | |

| Cinnamic acid hydrazide | Triethyl orthoesters | Microwave irradiation | 2-Styryl-1,3,4-oxadiazole | wjarr.com |

Novel and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents and reagents.

Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. wjarr.com This technique has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net

A notable example is the solvent-free synthesis of 5-substituted-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazoles. ias.ac.in In this procedure, a mixture of the acid hydrazide and a carboxylic acid is irradiated in a microwave oven in the presence of a few drops of phosphorus oxychloride. ias.ac.in The reaction is typically complete within minutes. ias.ac.in

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference(s) |

| 2-methyl-4-nitro-1-imidazoacethydrazide, Carboxylic Acids | POCl3 | 160 W, 5 min | 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole | 54–75% | mdpi.com |

| Isoniazid, Aromatic Aldehyde | DMF (catalytic) | 300 W, 3 min | N-acylhydrazone intermediate | - | nih.gov |

| N-acylhydrazone intermediate | Chloramine-T | 300 W, 4 min | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | - | nih.gov |

Metal-Free Oxidative Cyclization Protocols

The development of metal-free oxidative cyclization methods for the synthesis of 1,3,4-oxadiazoles is a significant advancement in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. These protocols often utilize readily available and environmentally benign oxidizing agents.

One such approach involves the oxidative cyclization of N-acylhydrazones. Stoichiometric molecular iodine in the presence of potassium carbonate has been shown to be an effective system for this transformation. organic-chemistry.org This method is practical and can be performed without the need for transition metals. organic-chemistry.org Furthermore, catalyst-free, photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazones to 1,3,4-oxadiazoles has been reported, proceeding via single electron transfer from the excited acylhydrazone to molecular oxygen. nih.govrsc.org This reaction is notable for not requiring any additives like bases or strong oxidants. nih.govrsc.org

| Substrate | Reagents/Conditions | Product | Key Features | Reference(s) |

| N-acylhydrazones | I2, K2CO3 | 2,5-disubstituted 1,3,4-oxadiazoles | Transition-metal-free | organic-chemistry.org |

| Pyridinium acylhydrazones | UV-irradiation (342 nm), DMSO | 1,3,4-oxadiazoles | Additive-free, catalyst-free | nih.govrsc.org |

| N'-arylidene acetohydrazides | Hypervalent iodine | Substituted 1,3,4-oxadiazoles | Metal-free | organic-chemistry.org |

Photoredox Catalysis in 1,3,4-Oxadiazole Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of 1,3,4-oxadiazole rings under mild conditions. researchgate.net This approach often utilizes a photocatalyst that, upon light absorption, can initiate electron transfer processes to activate substrates and facilitate cyclization.

One notable method involves the oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones. organic-chemistry.org In this strategy, an organo-acridinium photocatalyst combined with a cobaloxime catalyst can effectively convert various acylhydrazones into their corresponding 1,3,4-oxadiazoles in high yields, with hydrogen gas as the only byproduct. organic-chemistry.org For the synthesis of this compound derivatives, an acylhydrazone bearing a methyl group would be the appropriate starting material.

Another photoredox-catalyzed approach is the decarboxylative cyclization reaction between α-oxocarboxylic acids and a hypervalent iodine(III) reagent, which furnishes 2,5-disubstituted 1,3,4-oxadiazoles in very good yields. organic-chemistry.org By selecting an appropriate α-oxocarboxylic acid, a methyl group can be incorporated at the 2-position of the oxadiazole ring. More recently, a catalyst-free visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents has been developed, offering a straightforward route to 2,5-disubstituted 1,3,4-oxadiazoles. acs.org

A highly efficient Eosin Y-catalyzed oxidative heterocyclization of semicarbazones using CBr4 as a bromine source under visible-light photoredox catalysis has also been reported for the synthesis of 5-substituted 2-amino-1,3,4-oxadiazoles. jchemrev.com

| Method | Starting Materials | Catalyst/Reagents | Key Features |

| Cascade Cyclization | Acylhydrazones | Organo acridinium (B8443388) photocatalyst, cobaloxime catalyst | Oxidant-free, H2 as byproduct organic-chemistry.org |

| Decarboxylative Cyclization | α-Oxocarboxylic acids, hypervalent iodine(III) reagent | Photoredox catalyst | Good to excellent yields organic-chemistry.org |

| Catalyst-Free Cyclization | Aldehydes, hypervalent iodine(III) reagent | Visible light | Mild conditions, commercially available starting materials acs.org |

| Oxidative Heterocyclization | Semicarbazones | Eosin Y, CBr4 | Synthesis of 2-amino-1,3,4-oxadiazoles jchemrev.com |

Mechanochemical Synthesis of 1,3,4-Oxadiazoles

Mechanochemical synthesis, which involves grinding solid reactants together, presents an environmentally benign alternative to traditional solvent-based methods for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org This solvent-free approach reduces waste and can lead to shorter reaction times and improved yields. The high energy generated during grinding can promote the necessary bond formations for the cyclization reaction to occur. While specific examples for this compound are not detailed in the provided search results, this methodology is generally applicable to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and could be adapted for the target compound by using appropriate starting materials.

Catalyst-Free Methods

Several catalyst-free methods for the synthesis of 1,3,4-oxadiazoles have been developed, offering advantages in terms of cost, simplicity, and reduced metal contamination in the final products.

One such method is the visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents, which proceeds without the need for a photocatalyst. acs.org This reaction is carried out under mild conditions and provides access to a variety of 2,5-disubstituted 1,3,4-oxadiazoles in good yields. acs.org

Another catalyst-free approach involves the use of iodine to promote a domino protocol for the one-pot synthesis of 1,3,4-oxadiazoles from hydrazides and methyl ketones. organic-chemistry.org This reaction proceeds via an oxidative cleavage of C(sp3)-H bonds, followed by cyclization and deacylation. organic-chemistry.org The use of potassium carbonate is crucial for both the cyclization and the C-C bond cleavage steps. organic-chemistry.org This method demonstrates good functional group compatibility. organic-chemistry.org

Functionalization and Derivatization Strategies at the 2-Position

The functionalization of the 2-position of the 1,3,4-oxadiazole ring is a key strategy for modulating the properties of these compounds.

Introduction of Alkyl and Aryl Substituents

The introduction of various alkyl and aryl substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring is a common strategy to create diverse chemical libraries. jchemrev.com A range of symmetrical and asymmetrical 1,3,4-oxadiazoles with aryl and alkyl substitutions can be synthesized through various methods. jchemrev.com For instance, 2-aryl-1,3,4-oxadiazoles can be efficiently synthesized in high yields by treating 1,3,4-oxadiazoles with aryl halides in the presence of copper(II) oxide nanoparticles as a reusable catalyst. organic-chemistry.org

A multistep method for the synthesis of new symmetrical 2,5-dialkyl-1,3,4-oxadiazoles has been developed, which employs commercially available acid chlorides and hydrazine (B178648) hydrate. nih.gov The resulting intermediate bromine-containing 2,5-dialkyl-1,3,4-oxadiazoles can be easily substituted. nih.gov

Introduction of Heteroaryl Moieties

The introduction of heteroaryl moieties onto the 1,3,4-oxadiazole scaffold can significantly impact the biological and photophysical properties of the resulting compounds. One approach involves the direct arylation of 1,3,4-oxadiazoles by condensation with various heteroaromatic compounds. For example, reactions of 2-aryl-1,3,4-oxadiazoles with differently substituted aromatic amines bearing an ethynyl (B1212043) substituent at the 2-position can lead to the formation of substituted 2-(1H-indol-3-yl)-5-phenyl-1,3,4-oxadiazoles. mdpi.com

Another strategy is the Sonogashira cross-coupling reaction. For instance, 2-(4-tert-butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole (B15210692) can react with a series of heteroaryl iodides to yield products with various heteroaryl substituents such as pyridyl, pyrazyl, pyrimidyl, and thienyl groups. rsc.org

Synthesis of Phenylazo-containing 2-Alkyl-1,3,4-oxadiazoles

An efficient method for the synthesis of novel phenylazo-containing 2-alkyl-1,3,4-oxadiazoles has been described. mdpi.com This method involves the preparation of 5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole derivatives that are substituted at the 2-position with alkyl groups of varying chain lengths. mdpi.com

The key steps in this synthesis are:

Diazotization: The synthesis begins with the diazotization of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines. This reaction is carried out in the presence of concentrated sulfuric acid and an aqueous solution of sodium nitrite (B80452) at low temperatures (0–5 °C). mdpi.com

Coupling: The resulting diazonium salt is then coupled with various aromatic compounds such as phenol, resorcinol, or N,N-dimethylaniline to yield the final azo dyes. mdpi.com

Reactivity and Ring Transformations of 2 Methyl 1,3,4 Oxadiazole

Electrophilic and Nucleophilic Substitution Reactions

The chemical behavior of the 1,3,4-oxadiazole (B1194373) ring is significantly influenced by the presence of two electronegative, pyridine-type nitrogen atoms. These atoms withdraw electron density from the carbon atoms (C2 and C5), rendering the entire heterocyclic ring electron-deficient. rroij.comchemicalbook.com

Consequently, electrophilic substitution reactions directly on the carbon atoms of the 1,3,4-oxadiazole ring are exceedingly difficult and uncommon. rroij.comchemicalbook.comglobalresearchonline.net The low electron density at these positions disfavors attack by electrophiles. rroij.comchemicalbook.com However, if the oxadiazole ring is substituted with an electron-rich group, such as an aryl substituent, electrophilic attack may occur on the substituent rather than the heterocyclic core. chemicalbook.com

Conversely, the electron-poor nature of the ring's carbon atoms makes them susceptible to nucleophilic attack. While direct nucleophilic substitution of a leaving group (like a halogen) is possible, the more common outcome of nucleophilic attack is the cleavage of the heterocyclic ring. rroij.comchemicalbook.com The ring's stability can be compromised under strong acidic or basic conditions, which often catalyze these ring-opening reactions. rroij.com Derivatives such as 1,3,4-oxadiazolin-2-thiones contain functional groups, like the exocyclic thiol group, that readily undergo nucleophilic substitution reactions with various electrophiles. nih.gov

Conversion to Other Heterocyclic Systems

The 1,3,4-oxadiazole ring serves as a valuable synthon for the construction of other five-membered heterocyclic systems through various ring transformation reactions. mdpi.com

One of the key transformations of the 1,3,4-oxadiazole scaffold is its conversion into the corresponding 1,2,4-triazole (B32235) derivative. This reaction is readily accomplished by treating the oxadiazole with hydrazine (B178648) hydrate. mdpi.com The reaction proceeds via a nucleophilic attack by hydrazine on one of the ring carbons, leading to ring opening, followed by an intramolecular cyclization with the elimination of a water molecule to form the more thermodynamically stable triazole ring. For instance, hydrazinolysis of 5-substituted-1,3,4-oxadiazole-2-thiones results in the formation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. acs.org

The oxygen heteroatom in the 1,3,4-oxadiazole ring can be replaced with a sulfur atom to yield the corresponding 1,3,4-thiadiazole (B1197879). This transformation is effectively carried out using thiourea (B124793) as the thionating agent, often by heating the reactants in a suitable solvent like tetrahydrofuran (B95107) (THF). mdpi.comnih.gov This method is regarded as a convenient and high-yielding route for the interconversion of these heterocycles. nih.govresearchgate.net

The proposed mechanism for this conversion involves several steps researchgate.net:

Nucleophilic Attack : The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on a carbon atom (C2 or C5) of the oxadiazole ring.

Ring Opening : This attack facilitates the opening of the oxadiazole ring, leading to the formation of a thiouronium salt intermediate.

Rearrangement : The thiouronium salt undergoes rearrangement to a mesomeric oxouronium salt, likely proceeding through an oxathiadiazepine derivative.

Ring Closure : Finally, an intramolecular cyclization of the oxouronium salt occurs, leading to the formation of the stable 1,3,4-thiadiazole ring and the elimination of a urea (B33335) molecule. researchgate.net

The 1,3,4-oxadiazole framework can also be utilized as a precursor for the synthesis of more complex, fused heterocyclic systems. One such example is the synthesis of the 1,2,4-triazolo[3,4-b] rroij.commdpi.comnih.govthiadiazine scaffold. While the most common route to this system involves the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with bielectrophiles like phenacyl bromides, a pathway originating from an oxadiazole derivative has also been described. nih.gov

This ring transformation involves treating a 1,3,4-oxadiazole-3H-thione with a phenacyl bromide. This is followed by a subsequent reaction with hydrazine hydrate, which induces a rearrangement and cyclization to furnish the final triazolothiadiazine ring system. This multi-step process effectively transforms the five-membered oxadiazole ring into a fused bicyclic system containing both a triazole and a thiadiazine ring.

Medicinal Chemistry and Pharmacological Applications of 2 Methyl 1,3,4 Oxadiazole Derivatives

Anticancer and Cytotoxic Activities

Derivatives of 2-methyl-1,3,4-oxadiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse, targeting various enzymes, growth factors, and signaling pathways crucial for cancer cell proliferation and survival.

Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to their ability to modulate multiple cellular targets.

STAT3 and miR-21 Inhibition: Predictive studies have identified the Signal Transducer and Activator of Transcription 3 (STAT3) and microRNA-21 (miR-21) as likely pharmacological targets for some 1,3,4-oxadiazole (B1194373) derivatives. nih.govnih.gov STAT3 is a transcription factor that plays a key role in cell proliferation, differentiation, and apoptosis, and its dysregulation is linked to cancer development. nih.gov

Methionine Aminopeptidase (MetAP2) Inhibition: Methionine aminopeptidases (MetAPs) are enzymes that remove the N-terminal methionine from newly synthesized proteins, a process essential for protein maturation and function. medchemexpress.com Inhibition of MetAP2 has been recognized as a promising strategy to suppress angiogenesis and cancer progression. dovepress.com While specific studies on this compound derivatives as MetAP2 inhibitors are emerging, the broader class of 1,3,4-oxadiazoles has been investigated for this activity.

Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, leading to unlimited cell proliferation. epa.gov Derivatives of 1,3,4-oxadiazole have been identified as promising telomerase inhibitors, thus representing a potential avenue for anticancer therapy. epa.govmdpi.com

Focal Adhesion Kinase (FAK) Inhibition: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in several solid tumors and is implicated in promoting metastasis. researchgate.net Therefore, FAK inhibitors are considered promising anticancer agents. researchgate.net

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a crucial enzyme in the DNA synthesis pathway, and its inhibition can halt cell growth and proliferation. nih.gov Certain 1,3,4-oxadiazole derivatives have been reported as potential inhibitors of this enzyme. mdpi.comnih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in various cellular processes, and its inhibition has been explored as a therapeutic strategy for diseases including cancer. nih.gov A series of 1,3,4-oxadiazole derivatives have been designed and synthesized as novel GSK-3β inhibitors. nih.govresearchgate.net

Thymidine Phosphorylase (TP) Inhibition: Thymidine phosphorylase is an enzyme that is highly expressed in several types of human cancers and is associated with angiogenesis and tumor progression. nih.gov The 1,3,4-oxadiazole scaffold is recognized as an emerging framework for the development of TP inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth and proliferation. microbiologyjournal.org Mutations and overexpression of EGFR are common in many cancers, making it an attractive target for anticancer drugs. microbiologyjournal.orgnih.gov

Vascular Endothelial Growth Factor (VEGF) Inhibition: Vascular endothelial growth factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. nih.gov Interrupting the VEGF signaling pathway is a validated strategy in cancer therapy. nih.gov

Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division and leads to apoptotic cell death. mdpi.com Some 1,3,4-oxadiazole derivatives have been shown to interfere with tubulin polymerization. nih.govmdpi.com

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. researchgate.net HDAC inhibitors have emerged as a promising class of anticancer agents, and 1,3,4-oxadiazole-containing compounds have been investigated for this activity. mdpi.comresearchgate.netnih.govresearchgate.net Difluoromethyl-1,3,4-oxadiazoles, for instance, have been identified as selective and potent inhibitors of HDAC6. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective anticancer agents. For 1,3,4-oxadiazole derivatives, SAR studies have revealed that the nature and position of substituents on the aromatic rings attached to the oxadiazole core significantly influence their cytotoxic activity. For instance, the introduction of electron-withdrawing groups at appropriate positions can enhance anticancer activity. researchgate.net The selection of molecular structures based on SAR analysis is a key strategy in the development of pharmacologically active agents that can effectively inhibit the growth of cancer cells. researchgate.net In one study, a 2-(2-methyl-1,4-dihydroindeno[1,2-b]pyrrol-3-yl)-5-phenyl-1,3,4-oxadiazole was identified as a lead compound, and subsequent ring-opening of the oxadiazole to N-acylhydrazone derivatives was explored to expand the SAR. mdpi.com

Evaluation on Human Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

| Cell Line | Cancer Type | Compound Class | Observed Effect |

| HT-29 | Colon Adenocarcinoma | 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | Reduced cell viability, apoptosis induction, and cell cycle perturbation. nih.govnih.gov |

| MDA-MB-231 | Breast Adenocarcinoma | 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | More sensitive to the compounds' action compared to HT-29 cells, with significant reduction in cell viability and induction of apoptosis. nih.govnih.gov |

| MCF-7 | Breast Adenocarcinoma | 1,3,4-oxadiazole derivatives | Inhibition of cell proliferation. nih.gov |

| SGC-7901 | Stomach Cancer | 1,3,4-oxadiazole derivatives | Tested for anticancer activity. nih.gov |

| HepG2 | Liver Cancer | 1,3,4-oxadiazole derivatives | Inhibition of cell proliferation. nih.gov |

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity, particularly against pathogenic bacteria.

Antibacterial Activity

Derivatives of 1,3,4-oxadiazole have shown potent antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.net

Gram-positive Bacteria:

Staphylococcus aureus and MRSA: Several studies have reported the efficacy of 1,3,4-oxadiazole derivatives against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.govnih.govauctoresonline.org Some compounds have exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml and have also been shown to inhibit biofilm formation. nih.gov The presence of lipophilic moieties has been found to increase the antimicrobial activity against MRSA. auctoresonline.org

Bacillus cereus : Nalidixic acid derivatives incorporating a 1,3,4-oxadiazole ring have demonstrated activity against Bacillus cereus. nih.gov

Gram-negative Bacteria:

Pseudomonas aeruginosa : Compounds containing the 1,3,4-oxadiazole ring have shown activity against Pseudomonas aeruginosa. nih.govresearchgate.netmdpi.com

Escherichia coli : Derivatives of 1,3,4-oxadiazole have been evaluated for their antibacterial activity against Escherichia coli, with some showing promising results. nih.govresearchgate.netnih.gov

Klebsiella pneumoniae : The antibacterial activity of some 1,3,4-oxadiazole derivatives has been tested against Klebsiella pneumoniae. nih.gov

Mechanisms of Action: DNA Gyrase Inhibition, Sterol 4α-demethylase (CYP51 enzyme) Inhibition

Derivatives of this compound have been identified as potent antibacterial agents that exert their effects through multiple mechanisms of action, primarily targeting essential bacterial enzymes. Two of the most significant mechanisms are the inhibition of DNA gyrase and sterol 4α-demethylase (CYP51 enzyme).

DNA Gyrase Inhibition:

DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. researchgate.netresearchgate.net The inhibition of this enzyme leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. researchgate.net Several studies have demonstrated that 1,3,4-oxadiazole derivatives can effectively inhibit DNA gyrase. For instance, a series of substituted oxadiazoles (B1248032) were designed and synthesized as potential DNA gyrase inhibitors, with some compounds exhibiting significant inhibitory activity against Escherichia coli DNA gyrase. researchgate.net Molecular docking studies of pyrazine-linked 1,3,4-oxadiazole derivatives have also shown superior binding affinities to DNA gyrase compared to the standard drug Novobiocin. worldscientific.com The ATPase domains of DNA gyrase (GyrB) are recognized as viable targets for these small molecule inhibitors. researchgate.net

Sterol 4α-demethylase (CYP51 enzyme) Inhibition:

The fungal enzyme lanosterol-14α-demethylase, a cytochrome P450 enzyme (CYP51), is a critical component in the biosynthesis of ergosterol. nih.gov Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its fluidity and permeability. nih.gov Inhibition of CYP51 disrupts the ergosterol biosynthetic pathway, leading to the accumulation of toxic sterol intermediates and ultimately damaging the fungal cell membrane. nih.gov Novel oxadiazole derivatives have been designed to selectively target and inhibit Candida CYP51. nih.gov For example, a fluconazole derivative incorporating a 1,3,4-oxadiazole moiety demonstrated enhanced binding affinity to the CYP51 enzyme and significant antifungal activity. nih.gov One such derivative, UOSO13, exhibited superior potent activity against C. albicans and C. auris and caused a 70.3% reduction in the fungal ergosterol content, compared to a 35.6% reduction by fluconazole. nih.gov

SAR Studies for Antibacterial Potency

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antibacterial potency of this compound derivatives. These studies investigate how different substituents on the oxadiazole ring and its associated moieties influence the biological activity.

Research on norfloxacin-1,3,4-oxadiazole hybrids has provided valuable insights into the SAR of these compounds. researchgate.net It was observed that the nature and position of substituents on the phenyl ring attached to the oxadiazole core play a significant role in their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These studies help in the rational design of more potent antibacterial agents by identifying the key structural features required for optimal interaction with the bacterial target. researchgate.net The incorporation of different structural modifications based on SAR findings can lead to the development of new antibacterial agents with improved efficacy. researchgate.net

Antifungal Activity

The 1,3,4-oxadiazole scaffold is a promising pharmacophore in the design of new antifungal agents. nih.gov Derivatives of this compound have demonstrated significant in vitro and in vivo antifungal activity against a range of pathogenic fungi, including Candida albicans and Paracoccidioides spp. frontiersin.orgnih.gov

Two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11, were found to be effective against C. albicans, with a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.orgresearchgate.net These compounds exhibited a fungistatic profile and were shown to significantly reduce the renal and spleen fungal burden in a murine systemic candidiasis model. frontiersin.org The proposed mechanism of action for these compounds is the inhibition of the thioredoxin reductase enzyme, which internally affects the fungal cell. frontiersin.orgresearchgate.net

Furthermore, sulfone derivatives containing the 1,3,4-oxadiazole moiety have shown high antifungal activities against various phytopathogenic fungi. nih.gov Compounds such as 2-(methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (Ia) and 2-(benzylsulfinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (IIa) displayed broad-spectrum bioactivity, with EC50 values ranging from 19.9 μg/mL to 93.3 μg/mL against ten different fungi. nih.gov

The table below summarizes the antifungal activity of selected 1,3,4-oxadiazole derivatives.

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| LMM5 | Candida albicans | 32 | frontiersin.org |

| LMM11 | Candida albicans | 32 | frontiersin.org |

| LMM5 | Paracoccidioides spp. | 1-32 | nih.gov |

| LMM11 | Paracoccidioides spp. | 1-32 | nih.gov |

Antiviral Activity (e.g., HIV Integrase Inhibition, Hepatitis C Virus (HCV) Inhibition)

Derivatives of 1,3,4-oxadiazole have emerged as a significant class of compounds with a broad spectrum of antiviral activities. mdpi.com They have been investigated for their potential to inhibit various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). arkat-usa.org

HIV Integrase Inhibition:

HIV-1 integrase is a crucial enzyme that facilitates the integration of the viral DNA into the host cell's genome, a vital step in the HIV replication cycle. nih.gov The 1,3,4-oxadiazole ring has been identified as a key scaffold in the development of HIV-1 integrase inhibitors. Raltegravir, a clinically approved anti-HIV drug, contains a 1,3,4-oxadiazole moiety and is a potent inhibitor of this enzyme. mdpi.com Novel acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been discovered as inhibitors of HIV-1 Tat-mediated viral transcription. nih.gov These compounds were found to interfere with the viral transcriptional step and efficiently inhibit the HIV-1 replication cycle in T cell lines. nih.gov The nitrogen atoms of the 1,3,4-oxadiazole ring are believed to be involved in the chelation of Mg2+ ions in the active site of the integrase enzyme. semanticscholar.org

Hepatitis C Virus (HCV) Inhibition:

The 1,3,4-oxadiazole scaffold has also been utilized in the design of inhibitors against the Hepatitis C Virus. 5-Benzyl-N-phenethyl-1,3,4-oxadiazole-2-carboxamide derivatives have been synthesized and tested for their activity against the Flaviviridae family of viruses, which includes HCV. arkat-usa.org

Anti-inflammatory and Analgesic Properties

Numerous studies have reported the significant anti-inflammatory and analgesic activities of 1,3,4-oxadiazole derivatives. nih.govnih.govrjptonline.org These compounds have been shown to be effective in both acute and chronic models of inflammation. nih.gov

A series of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles were synthesized and evaluated for their anti-inflammatory and analgesic effects. nih.gov Several of these compounds exhibited significant antinociceptive effects in the writhing test and demonstrated anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov Another study on novel 2,5-disubstituted-1,3,4-oxadiazoles, OSD and OPD, showed that OSD (100 mg/kg) reduced carrageenan-induced paw edema by 60%. nih.gov The anti-inflammatory mechanism of these compounds may involve targeting the LPS-TLR4-NF-κB signaling pathway. nih.gov

The table below presents the anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives in the carrageenan-induced paw edema model.

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time (h) | Reference |

| 8 | - | - | - | nih.gov |

| 9 | - | - | - | nih.gov |

| 11 | - | 33-43 | 5 | nih.gov |

| 12 | - | 33-43 | 5 | nih.gov |

| 13 | - | 33-43 | 5 | nih.gov |

| OSD | 100 | 60 | - | nih.gov |

| OPD | 100 | 32.5 | - | nih.gov |

Anticonvulsant Activity

Derivatives of 1,3,4-oxadiazole have been extensively investigated for their anticonvulsant properties. thieme-connect.comasianpubs.orgnih.gov A number of synthesized compounds have demonstrated significant anticonvulsant activity in various animal models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests. thieme-connect.comwu.ac.th

A novel series of 1,3,4-oxadiazoles (O1–4) were synthesized and evaluated for their anticonvulsant activity. thieme-connect.com In silico analysis and in vivo testing confirmed their potential as effective anticonvulsant agents. thieme-connect.com Another study on 2,5-disubstituted 1,3,4-oxadiazole analogues revealed that the introduction of strong electron-donating groups (like methoxy, amino, and hydroxyl) or weak electron-withdrawing groups (halogens) on the phenyl ring attached to the oxadiazole moiety enhances the anticonvulsant activity. asianpubs.org Furthermore, some 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives have been synthesized as benzodiazepine receptor agonists and have shown respectable anticonvulsant effects. nih.gov

Antidiabetic and Antioxidant Activities

The 1,3,4-oxadiazole nucleus is a versatile scaffold that has been incorporated into molecules exhibiting both antidiabetic and antioxidant properties. derpharmachemica.com

Antidiabetic Activity:

Derivatives of 1,3,4-oxadiazole have been shown to exert their antidiabetic effects by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov This inhibition helps to regulate postprandial glucose levels. nih.gov A study on novel 1,3,4-oxadiazole derivatives demonstrated significant depletion in serum fasting blood glucose, urea (B33335), and creatinine levels in alloxan-induced diabetic rats. Another study involving sulfonamide-incorporated 1,3,4-oxadiazole derivatives showed that compounds A-III and A-IV were highly effective in lowering blood glucose levels in Wistar rats. ijper.org

The table below shows the α-amylase and α-glucosidase inhibitory activity of thiazolidinedione-1,3,4-oxadiazole derivatives. rsc.org

| Compound | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μM) |

| 5a | 18.42 ± 0.21 | 17.21 ± 0.22 |

| 5b | - | - |

| 5j | - | - |

| Acarbose (Standard) | - | - |

Antioxidant Activity:

Many 1,3,4-oxadiazole derivatives possess potent antioxidant activity, which is crucial in combating oxidative stress implicated in various diseases, including diabetes. orientjchem.orgnih.govnih.gov The antioxidant potential of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ferric reducing antioxidant power (FRAP). orientjchem.org A series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol moiety showed a wide range of promising antioxidant activities. nih.gov Similarly, some newly synthesized 1,3,4-oxadiazole derivatives bearing a 6-methyl pyridine moiety, particularly the Mannich bases, exhibited significant antioxidant activity. derpharmachemica.com

Other Pharmacological Effects: Anthelmintic, Antihypertensive, Antihistaminic, Antiparasitic, Antidepressant, Antiobesity, Antimitotic, and Antithrombotic

The versatility of the 1,3,4-oxadiazole scaffold is further demonstrated by its derivatives' engagement with a wide array of biological targets, leading to a variety of other pharmacological effects. jddtonline.info Researchers have successfully synthesized and evaluated 1,3,4-oxadiazole-containing compounds for their potential as treatments for parasitic infections, hypertension, allergic reactions, depression, obesity, and thrombosis, as well as for their ability to interfere with cell division. jddtonline.inforesearchgate.net

Derivatives of 1,3,4-oxadiazole have been investigated for their effectiveness against parasitic worms. A study focusing on novel 5-(5-(aryl)-1,3,4-oxadiazol-2-yl)-3,4-dihydro-6-methyl-4-styrylpyrimidin-2(1H)-one derivatives identified several compounds with significant anthelmintic properties when tested on Indian earthworms. researchgate.net Notably, compounds 4b , 4c , and 4i from this series demonstrated considerable activity. researchgate.net Another report described the synthesis of 2,5 disubstituted 1,3,4 oxadiazoles which also showed anthelmintic activity. core.ac.uk

| Compound | Observed Anthelmintic Activity | Reference |

|---|---|---|

| 5-(5-(aryl)-1,3,4-oxadiazol-2-yl)-3,4-dihydro-6-methyl-4-styrylpyrimidin-2(1H)-one (Compound 4b) | Appreciable anthelmintic property | researchgate.net |

| 5-(5-(aryl)-1,3,4-oxadiazol-2-yl)-3,4-dihydro-6-methyl-4-styrylpyrimidin-2(1H)-one (Compound 4c) | Appreciable anthelmintic property | researchgate.net |

| 5-(5-(aryl)-1,3,4-oxadiazol-2-yl)-3,4-dihydro-6-methyl-4-styrylpyrimidin-2(1H)-one (Compound 4i) | Appreciable anthelmintic property | researchgate.net |

The 1,3,4-oxadiazole nucleus is a structural component in compounds investigated for their blood pressure-lowering effects. mdpi.commdpi.com While specific studies on this compound derivatives are part of broader research, the general class of 1,3,4-oxadiazoles has been recognized for its antihypertensive potential. nih.govrroij.com For instance, the clinically used drug Tiodazocin contains a 1,3,4-oxadiazole moiety and functions as an antihypertensive agent. bdpsjournal.org Research on related thiadiazoles has shown that their hypotensive action is due to a direct relaxant effect on vascular smooth muscle, a mechanism that may be shared by their oxadiazole counterparts. nih.gov

Certain derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antihistaminic properties. Specifically, a series of 1,3,4-oxadiazol-2,5-diamines were found to exhibit H2-antagonistic activity. nih.gov This activity is significant as histamine H2 antagonists are a class of drugs used to block the action of histamine on parietal cells in the stomach, decreasing acid production. The research in this area highlights the potential for developing novel anti-ulcer and anti-reflux agents based on the 1,3,4-oxadiazole structure. nih.gov

The 1,3,4-oxadiazole ring is considered an important and versatile scaffold in the development of new chemical entities to treat parasitic infections. scielo.brresearchgate.net Researchers have explored its potential against various parasites. In one study, compounds containing 2,3-dihydro-1,3,4-oxadiazole groups were synthesized and tested against Trypanosoma cruzi, the parasite responsible for Chagas disease. tandfonline.com One compound from this series showed significant in vitro activity against T. cruzi amastigotes with an IC50 value of 1.11 ± 0.29 μM, which was more potent than the standard drug Benznidazole (IC50 = 3.98 ± 0.28 μM). tandfonline.com Another early study synthesized 2-trichloromethyl-5-phenyl-1,3,4-oxadiazoles and tested them for antimalarial activity in mice infected with Plasmodium berghei. scielo.br

| Compound Class | Target Parasite | Key Finding | Reference |

|---|---|---|---|

| 2,3-dihydro-1,3,4-oxadiazole derivative | Trypanosoma cruzi | Demonstrated significant in vitro activity with an IC50 value of 1.11 ± 0.29 μM. | tandfonline.com |

| 2-trichloromethyl-5-phenyl-1,3,4-oxadiazoles | Plasmodium berghei | Assayed for antimalarial activity in infected BALB/c mice. | scielo.br |

The 1,3,4-oxadiazole scaffold has been extensively used in the design of novel antidepressant agents. bdpsjournal.org A study involving piperine derivatives incorporating a 1,3,4-oxadiazole ring found that compounds 4a and 4b possessed profound antidepressant activity in a forced swimming test model. theaspd.comtheaspd.com In another research effort, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated, with compounds 8 [4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol] and 3 [3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol] showing good antidepressant activity in both tail suspension and forced swimming tests. bdpsjournal.org Further research focusing on the 5-HT1A receptor led to the synthesis of two series of 1,3,4-oxadiazole derivatives. nih.gov Among them, compound 10g (N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide) showed the best activity, which was comparable to the positive control drug fluoxetine. nih.gov

| Compound | Test Model | Result | Reference |

|---|---|---|---|

| Piperine derivative 4a | Forced Swimming Test | Profound antidepressant activity | theaspd.com |

| Piperine derivative 4b | Forced Swimming Test | Profound antidepressant activity | theaspd.com |

| Compound 8 [4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol] | Tail Suspension & Forced Swimming Test | Good antidepressant activity | bdpsjournal.org |

| Compound 3 [3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol] | Tail Suspension & Forced Swimming Test | Good antidepressant activity | bdpsjournal.org |

| Compound 10g | Forced Swimming Test | Activity similar to fluoxetine | nih.gov |

Cannabinoid receptor 1 (CB1) antagonism is a therapeutic target for treating obesity. nih.gov In this context, biarylpyrazole analogues featuring 1,3,4-oxadiazole rings were synthesized and tested for their rat CB1 receptor binding affinity. These structure-activity relationship studies led to the identification of four novel CB1 antagonists with IC50 values of approximately 1 nM. Among these, the trifluoromethylcyclobutyl analogues 19e and 19l were highlighted as promising candidates for development as antiobesity agents. nih.gov

The antimitotic activity of 1,3,4-oxadiazole derivatives is a key aspect of their potential as anticancer agents. mdpi.comnih.gov These compounds can interfere with the process of cell division (mitosis), which is a hallmark of cancer cell proliferation. The anticancer mechanisms for oxadiazoles often involve the inhibition of various enzymes and kinases that are crucial for cell cycle progression. nih.gov For example, new 1,3,4-oxadiazole derivatives have been synthesized and shown to act as telomerase inhibitors, an enzyme vital for the replication of cancer cells. nih.gov Studies on various cancer cell lines, including cervical (HeLa), breast (MCF-7), and liver (HepG2), have demonstrated the potent cytotoxic and antiproliferative effects of 1,3,4-oxadiazole derivatives, often exceeding the efficacy of reference drugs like doxorubicin. mdpi.com One derivative, compound 36 , showed the highest activity against liver cancer cells by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis and cell division. mdpi.com

| Compound Class/Derivative | Mechanism/Target | Observed Effect | Reference |

|---|---|---|---|

| Mannich bases—2-thioxo-1,3,4-oxadiazole analogues | PARP inhibitors | Strong proapoptotic activity, particularly against HeLa cells. | mdpi.com |

| Compound 36 (1,3,4-oxadiazole derivative) | Thymidylate synthase inhibitor | Highest activity against liver cancer cells (HepG2). | mdpi.com |

| Phthalimide-thiadiazole hybrid (Compound 3d) | Not specified | Significant cytotoxic activity against HeLa cell line (IC50 of 29 μM). | nih.gov |

Derivatives of 1,3,4-oxadiazole have emerged as promising candidates for antithrombotic therapy. A series of 1,3,4-oxadiazole derivatives (4a-4k) derived from benzimidazole were evaluated for their ability to lyse blood clots. bdpsjournal.orgresearchgate.net Molecular docking studies showed that these compounds had a high affinity for the coagulation factor Xa (FXa), a critical enzyme in the coagulation cascade. bdpsjournal.org The oxygen and nitrogen atoms of the 1,3,4-oxadiazole ring were found to interact with key amino acid residues in the active site of FXa. bdpsjournal.org Another study synthesized a new series of 1,3,4-oxadiazole derivatives (3a–3i) and confirmed their significant clot lysis capabilities and their ability to enhance clotting time. nih.gov These compounds also showed a high affinity for factor Xa in docking simulations, with docking scores higher than the control ligand RPR200095. nih.gov

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazoles from benzimidazole (4a-4k) | Factor Xa | High docking scores; H-bond interactions with Gly216 and Ser195 residues. | bdpsjournal.org |

| 1,3,4-Oxadiazole derivatives (3a–3i) | Factor Xa | Significant clot lysis; enhanced clotting time; higher docking scores than control. | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives (4a–4k) | Factor Xa, Vitamin K epoxide reductase | Significant increase in prothrombin time and clotting time. | rsc.org |

Agrochemical Applications of 2 Methyl 1,3,4 Oxadiazole Derivatives

Pesticidal Properties (Herbicidal, Insecticidal, Fungicidal)

Research into 1,3,4-oxadiazole (B1194373) derivatives has revealed their potential to combat a variety of agricultural pests, including weeds, insects, and fungal pathogens. mdpi.comresearchgate.net The structural diversity of these compounds allows for the fine-tuning of their biological activity, leading to the development of specialized agents for different agricultural needs.

Herbicidal Activity

Certain 1,3,4-oxadiazole derivatives have demonstrated notable herbicidal properties. For instance, combining 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines can yield effective herbicides. mdpi.com A series of novel tetrahydrophthalimide derivatives incorporating an oxadiazole moiety has been synthesized and evaluated for herbicidal activity. These compounds exhibited significant post-emergence herbicidal effects against various broadleaf weeds. acs.org

One particular compound, designated B11 , showed over 90% inhibitory activity against Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea at application rates as low as 9.375 g a.i./ha, performing similarly to the commercial herbicide flumiclorac-pentyl. acs.org Additionally, some 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety have shown bleaching effects on bentgrass and lettuce. nih.gov

| Derivative Class | Target Weeds | Key Findings | Reference |

|---|---|---|---|

| Tetrahydrophthalimide derivatives | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | Compound B11 showed >90% inhibition at 9.375 g a.i./ha. | acs.org |

| 1,3,4-Oxadiazole thioether derivatives | Bentgrass, Lettuce | Compounds 5e and 5g exhibited a bleaching effect. | nih.gov |

Insecticidal Activity

The 1,3,4-oxadiazole scaffold is a key component in a variety of compounds with demonstrated insecticidal efficacy. mdpi.com Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO) derivatives have shown strong activity against house flies and leaf rollers. mdpi.com

In one study, a series of 1,3,4-oxadiazole derivatives were grafted onto chitosan and polymethylmethacrylate and tested against the cotton leafworm, Spodoptera littoralis. nih.gov Several of these compounds, notably 2a, 2b, 6a, and 6d , were identified as promising insecticide candidates against the fourth-instar larvae of this pest. nih.govresearchgate.net Another compound, 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole (2-BAO ), exhibited potent insecticidal activity against the larvae of Helicoverpa armigera, with a 21-day efficacy of 68.5% in field trials. agrojournal.org

Furthermore, pyridylpyrazole-4-carboxamides containing a 1,3,4-oxadiazole ring have been synthesized and evaluated for their insecticidal properties against the diamondback moth, Plutella xylostella. researchgate.net The compound N‐(4‐chloro‐2‐methyl‐6‐(5‐(4‐nitrophenyl)‐1,3,4‐oxadiazol‐2‐yl)phenyl)‐5‐methyl‐1‐(pyridin‐2‐yl)‐1H‐pyrazole‐4‐carboxamide (8h6) showed 67% activity at a concentration of 100 μg/mL. researchgate.net

| Compound/Derivative | Target Insect | Efficacy | Reference |

|---|---|---|---|

| 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO) | House flies, Leaf rollers | Strong activity observed. | mdpi.com |

| Chitosan-grafted derivatives (2a, 2b, 6a, 6d) | Spodoptera littoralis (Cotton leafworm) | Good insecticidal activity against 4th instar larvae. | nih.govresearchgate.net |

| 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole (2-BAO) | Helicoverpa armigera | LC50 of 0.36 mg/mL; 68.5% control in field trials. | agrojournal.org |

| Pyridylpyrazole-4-carboxamide derivative (8h6) | Plutella xylostella (Diamondback moth) | 67% activity at 100 μg/mL. | researchgate.net |

Fungicidal Activity

A significant body of research highlights the potent fungicidal activity of 1,3,4-oxadiazole derivatives against a wide range of plant pathogens. mdpi.comresearchgate.netresearchgate.net A series of 1,3,4-oxadiazole derivatives were synthesized and tested against three major maize pathogens: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govfrontiersin.org Several of these compounds displayed significant antifungal activity, particularly against E. turcicum. nih.govfrontiersin.org Notably, the EC₅₀ values for compounds 4k, 5e, 5i, and 5k were 50.48, 47.56, 47.05, and 32.25 μg/mL, respectively, with compound 5k being approximately three times more active than the commercial fungicide carbendazim. nih.govfrontiersin.org

Another study synthesized 1,3,4-oxadiazole derivatives containing a 5-phenyl-2-furan moiety, which showed significant in vivo fungicidal activity against Botrytis cinerea and Rhizoctonia solani at a concentration of 500 μg/mL. sci-hub.ru Some of these compounds were more effective than the commercial fungicides Pyrimethanil and Validamycin. sci-hub.ru Additionally, 1,3,4-oxadiazole thioether compounds with a trifluoromethylpyrazoyl moiety have demonstrated good fungicidal activity (over 50% inhibition) against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. nih.gov

| Derivative Class/Compound | Target Fungi | Efficacy (EC₅₀ or Inhibition %) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives (4k, 5e, 5i, 5k) | Exserohilum turcicum | EC₅₀: 50.48, 47.56, 47.05, 32.25 μg/mL respectively. | nih.govfrontiersin.org |

| 5-phenyl-2-furan derivatives | Botrytis cinerea, Rhizoctonia solani | Significant activity at 500 μg/mL. | sci-hub.ru |

| 1,3,4-Oxadiazole thioether derivatives | Sclerotinia sclerotiorum, Rhizoctonia solani | >50% inhibition at 50 μg/mL. | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives | Fusarium oxyporium, Gibberella zeae, Rhizoctonia solani | Potential fungicidal activities at 5.0×10⁻⁵ g/mL. | researchgate.net |

Crop Protection Agents

The diverse pesticidal activities of 1,3,4-oxadiazole derivatives make them valuable as broad-spectrum crop protection agents. mdpi.comresearchgate.net Their ability to inhibit the growth of pathogenic fungi is particularly crucial for controlling diseases in major crops like maize. nih.govfrontiersin.org The development of new fungicides based on the 1,3,4-oxadiazole structure is driven by the increasing resistance of plant pathogens to existing treatments. nih.gov

The versatility of the 1,3,4-oxadiazole scaffold allows for its incorporation into various molecular designs aimed at discovering new and more effective pesticides. researchgate.net These compounds are recognized for their role in modern agriculture by providing tools to combat diseases and pests that can lead to significant economic losses. mdpi.comresearchgate.net The ongoing research into these derivatives aims to develop eco-friendly agrochemicals with high efficiency and low toxicity to protect crops and ensure food security. researchgate.netnih.gov

Materials Science Applications of 2 Methyl 1,3,4 Oxadiazole Derivatives

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The 1,3,4-oxadiazole (B1194373) core is a well-established building block for materials used in organic light-emitting diodes (OLEDs) due to its electron-deficient nature, which facilitates electron transport. rsc.orgchim.it Derivatives of 2-Methyl-1,3,4-oxadiazole, in particular, have been investigated for their role in enhancing the efficiency and performance of these devices.

In the architecture of an OLED, distinct layers are responsible for the injection and transport of electrons and holes, which recombine in an emissive layer to produce light. The efficiency of this process is highly dependent on the properties of the charge-transporting materials. acs.org Derivatives of 1,3,4-oxadiazole are widely recognized for their utility as electron-transporting materials (ETMs) and hole-blocking materials (HBMs). rsc.orgacs.org

The electron-withdrawing character of the oxadiazole ring imparts these molecules with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the injection and transport of electrons. acs.org For instance, the well-known ETM 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) has demonstrated the importance of a dedicated electron transport layer in significantly improving OLED efficiency. acs.org Similarly, novel 1,3,4-oxadiazole–pyridine and 1,3,4-oxadiazole–pyrimidine hybrids have been synthesized and utilized as electron conducting/hole-blocking layers in bilayer LEDs, leading to considerably higher external quantum efficiencies compared to single-layer devices. rsc.org

Furthermore, the high-lying Highest Occupied Molecular Orbital (HOMO) of oxadiazole derivatives creates a significant energy barrier for holes, enabling them to function as effective hole-blocking materials. mdpi.commdpi.com This property is crucial for confining charge recombination to the emissive layer, thereby enhancing the device's quantum efficiency and color purity. nih.gov

| Compound | Role in OLED | Key Finding |

|---|---|---|

| 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | Electron Transport Material (ETM) | Bilayer LEDs using PBD were 104 times more efficient than those without PBD. acs.org |

| 2,6-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPy-2,6) | Electron Conducting/Hole-Blocking (ECHB) | External quantum efficiency of 0.14% at 40 mA m-2 in a bilayer LED. rsc.org |

| 3,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPy-3,5) | Electron Conducting/Hole-Blocking (ECHB) | External quantum efficiency of 0.04% at 40 mA m-2 in a bilayer LED. rsc.org |

| 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole | Emitter | OLEDs yielded external quantum efficiency (EQE) values of up to 23%. acs.org |

Beyond their charge-transporting capabilities, derivatives of this compound also exhibit interesting luminescent and fluorescent properties, making them suitable for use as emitters in OLEDs. rsc.orgacs.org The photophysical characteristics of these compounds can be tuned by modifying the substituents on the oxadiazole ring, allowing for the generation of light across the visible spectrum. researchgate.net

For example, carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles have been shown to exhibit blue-shifted fluorescence compared to their 2,5-diphenyl analogues. acs.orgbohrium.com Specifically, 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole displays a solution fluorescence maximum at 466 nm. acs.org OLEDs utilizing these 2-methyl derivatives as emitters have achieved high external quantum efficiencies, with some devices reaching up to 23%. acs.org

The fluorescence of 1,3,4-oxadiazole derivatives is often influenced by intramolecular charge transfer (ICT) processes. rsc.orgresearchgate.net The introduction of electron-donating and electron-accepting groups into the molecular structure can significantly affect the emission wavelength and quantum yield. For instance, altering the substitution position of a dimethylamino group on a terminal benzene ring from para to meta has been shown to enhance ICT properties and lead to highly efficient fluorescence emission from the protonated molecules, with a quantum yield of 83.2%. rsc.org

| Compound | Fluorescence Maximum (nm) | Quantum Yield | Key Feature |

|---|---|---|---|

| 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole | 466 | - | Exhibits blue-shifted fluorescence. acs.org |

| 2-methyl-5-(penta(3,6-di-tert-butyl-9-carbazolyl)phenyl)-1,3,4-oxadiazole | 485 | - | Shows reduced efficiency rolloff at high current densities in OLEDs. acs.org |

| L-mDMAOXDBEN | - | 83.2% (protonated) | Enhanced intramolecular charge transfer (ICT) properties. rsc.org |

Polymers and Heat-Resistant Materials

The inherent thermal and chemical stability of the 1,3,4-oxadiazole ring makes it an attractive component for the synthesis of high-performance polymers. nih.govresearchgate.net These polymers are valued for their ability to withstand high temperatures without significant degradation, making them suitable for applications in demanding environments. mdpi.comsamipubco.com

Aromatic polyamides and polyimides containing 1,3,4-oxadiazole units in their backbones have been synthesized and characterized. researchgate.net These polymers often exhibit excellent thermal stability, high glass transition temperatures, and good mechanical properties. researchgate.net The incorporation of the oxadiazole moiety enhances the rigidity and thermal resistance of the polymer chains.

Anti-corrosion Agents

Derivatives of 1,3,4-oxadiazole have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. researchgate.netull.esresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. ull.es

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the oxadiazole ring, which can interact with the vacant d-orbitals of the metal atoms. ull.es Numerous studies have demonstrated the high inhibition efficiencies of various 2,5-disubstituted 1,3,4-oxadiazole derivatives for mild steel in hydrochloric and phosphoric acid solutions. researchgate.netresearchgate.netnih.gov

For example, 2-benzyl-5-(4-nitrophenyl)-1,3,4-oxadiazole has shown an inhibition efficiency of 96.54% for mild steel in 1 M HCl at a concentration of 300 ppm. researchgate.net Similarly, 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole exhibited an excellent inhibition efficiency of 99.05% at 500 ppm for mild steel in 1 N HCl. nih.gov Potentiodynamic polarization studies often indicate that these compounds act as mixed-type inhibitors, affecting both the anodic and cathodic corrosion reactions. researchgate.net

| Inhibitor Compound | Corrosive Medium | Concentration | Inhibition Efficiency (%) |

|---|---|---|---|

| 2-benzyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (2B54NPO) | 1 M HCl | 300 ppm | 96.54 researchgate.net |

| 2-(4-methoxyphenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole (24MO5POO) | 1 M HCl | 300 ppm | 92.19 researchgate.net |

| 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX) | 1 N HCl | 500 ppm | 97.83 researchgate.net |

| 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (4-PMOX) | 1 N HCl | 500 ppm | 98 researchgate.net |

| 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO) | 1 N HCl | 500 ppm | 99.05 nih.gov |

Metal-Ion Sensing Applications

The presence of nitrogen and oxygen atoms in the 1,3,4-oxadiazole ring provides potential coordination sites for metal ions. nih.govtandfonline.com This property, combined with the inherent fluorescence of many oxadiazole derivatives, makes them excellent candidates for the development of chemosensors for the detection of various metal ions. researchgate.netchim.it

The binding of a metal ion to the oxadiazole-based ligand can lead to a change in its photophysical properties, such as a shift in the absorption or emission wavelength, or a quenching or enhancement of the fluorescence intensity. nih.gov This change in the optical signal can be used for the selective and sensitive detection of specific metal ions. nih.gov

Derivatives of 1,3,4-oxadiazole have been successfully employed in the fluorometric detection of a range of metal ions, including Cu²⁺, Co²⁺, Zn²⁺, Ag⁺, and Ca²⁺. nih.govnih.govmdpi.com For instance, dimethylamino-functionalized poly(azomethine-1,3,4-oxadiazole)s have been evaluated as sensors for various metal ions, demonstrating their potential for chemosensing applications. nih.gov The design of these sensors often involves linking the oxadiazole fluorophore to a specific metal ion recognition site. nih.gov

Computational Chemistry and Theoretical Studies on 2 Methyl 1,3,4 Oxadiazole

Quantum Mechanical Calculations (e.g., DFT, B3LYP/6-311++G(2d,2p))

Quantum mechanical calculations, particularly Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,2p) level of theory, have been instrumental in elucidating the fundamental properties of 2-Methyl-1,3,4-oxadiazole. acs.org These calculations provide a detailed understanding of the molecule's geometry, vibrational modes, and electronic characteristics.

Geometry Optimization and Vibrational Spectra

Geometry optimization of this compound using DFT methods provides precise information about its bond lengths and angles, leading to the most stable conformation of the molecule. ajchem-a.com Theoretical vibrational analysis complements experimental spectroscopic techniques like FT-IR and FT-Raman, allowing for the assignment of specific vibrational modes to the corresponding functional groups within the molecule. nih.govafricaresearchconnects.com For instance, the characteristic vibrational frequencies of the C=N, C-O, and N-N bonds within the oxadiazole ring can be accurately predicted. researchgate.net The calculated vibrational spectra are often in good agreement with experimental data, validating the computational model. ajchem-a.com

Below is a table showcasing typical bond lengths and vibrational frequencies for the this compound ring, as determined by DFT calculations.

| Bond/Vibrational Mode | Calculated Value |

| C-O Bond Length | ~1.37 Å |

| C=N Bond Length | ~1.30 Å |

| N-N Bond Length | ~1.42 Å |

| C-C Bond Length | ~1.46 Å |

| Oxadiazole Ring Breathing | ~1000-1100 cm⁻¹ |

| C=N Stretching | ~1600-1650 cm⁻¹ |

| C-O-C Stretching | ~1200-1250 cm⁻¹ |

Note: These are representative values and can vary slightly based on the specific computational method and basis set used.

Electronic Properties (HOMO-LUMO Gaps, Electronic Absorption Spectra, Molecular Electrostatic Potential)

The electronic properties of this compound are crucial for understanding its reactivity and potential applications in materials science and medicinal chemistry. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

Theoretical calculations can also predict the electronic absorption spectra, which correspond to the electronic transitions from the ground state to various excited states. nih.gov The molecular electrostatic potential (MEP) map is another valuable tool derived from these calculations. It visualizes the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.com For this compound, the nitrogen atoms of the oxadiazole ring are typically the most electron-rich sites, making them susceptible to electrophilic attack. ajchem-a.comajchem-a.com

The following table summarizes key electronic properties of this compound.

| Property | Calculated Value |

| HOMO Energy | ~ -7.0 to -8.0 eV |

| LUMO Energy | ~ -1.0 to -2.0 eV |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV |